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  • Product: 3'-N-Didesmethyl-3'-N-tosyl azithromycin
  • CAS: 2095879-65-3

Core Science & Biosynthesis

Foundational

Toxicity and safety profile of 3'-N-Didesmethyl-3'-N-tosyl azithromycin

An In-Depth Technical Guide to the Toxicity and Safety Profile of 3'-N-Didesmethyl-3'-N-tosyl azithromycin Abstract This technical guide provides a comprehensive framework for evaluating the toxicity and safety profile o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safety Profile of 3'-N-Didesmethyl-3'-N-tosyl azithromycin

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicity and safety profile of 3'-N-Didesmethyl-3'-N-tosyl azithromycin, a known impurity of the macrolide antibiotic Azithromycin. In the absence of extensive public data on this specific molecule, this document synthesizes information on the parent compound's toxicology, relevant structure-toxicity relationships for related impurities, and the rigorous regulatory expectations for impurity qualification. We present detailed, field-proven methodologies for essential toxicological assessments, including in vitro cytotoxicity and in vivo acute toxicity studies, explaining the scientific rationale behind each protocol. This guide is intended for researchers, toxicologists, and drug development professionals tasked with ensuring the safety and regulatory compliance of pharmaceutical products.

Introduction: The Imperative of Impurity Profiling

Azithromycin is a broad-spectrum, semi-synthetic macrolide antibiotic widely used to treat a variety of bacterial infections.[1][2][3] As an azalide, it is structurally characterized by a 15-membered macrocyclic lactone ring and is derived from erythromycin.[3][4] Its clinical success is due to its favorable pharmacokinetic properties and safety profile.[5][6][7]

However, during the synthesis, formulation, and storage of any active pharmaceutical ingredient (API), impurities can arise.[8] These impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[1][2] One such process-related impurity and potential degradant is 3'-N-Didesmethyl-3'-N-tosyl azithromycin , also identified as Azithromycin EP Impurity Q.[9]

  • Chemical Formula: C₄₄H₇₅N₃O₁₅S[10]

  • Molecular Weight: 918.15 g/mol [10]

  • CAS Number: 2095879-65-3[9]

The presence of impurities necessitates a thorough toxicological evaluation to ensure patient safety.[11] Global regulatory bodies, led by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the control and qualification of these substances.[12][13] This guide provides the scientific and regulatory context for assessing the safety profile of 3'-N-Didesmethyl-3'-N-tosyl azithromycin.

Regulatory Framework for Impurity Qualification

The qualification of a pharmaceutical impurity is the process of acquiring and evaluating data to establish its biological safety at a specified level.[14] The primary guidelines governing this process are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities (degradation products) in new drug products.[13][15][16]

These guidelines establish thresholds for reporting, identification, and qualification based on the maximum daily dose (MDD) of the drug product.[12][17] An impurity is considered qualified if its levels in the final product are at or below the level present in batches used in pivotal safety and clinical studies.[11] If an impurity appears at a level higher than that previously studied, dedicated toxicological studies are required.[15]

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake. Data synthesized from ICH Q3B(R2) Guidelines.[12][17]

The decision-making process for identifying and qualifying an impurity is systematic. It involves comparing the observed impurity level against the established thresholds to determine if further action, such as structural elucidation or toxicological studies, is warranted.

Caption: General Workflow for an In Vitro MTT Cytotoxicity Assay.
In Vivo Acute Oral Toxicity Assessment (OECD 423)

Causality: An acute toxicity study is performed to evaluate the adverse effects that occur within a short time after administration of a single dose of a substance. [18]The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a compound into a toxicity category based on the observed mortality. [18]This study is essential for providing preliminary in vivo safety information, identifying target organs of toxicity, and guiding dose selection for subsequent repeat-dose studies. [19] Protocol: Acute Oral Toxicity - Acute Toxic Class Method

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats), aged 8-12 weeks. Acclimatize animals for at least 5 days before dosing.

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose). The concentration should be prepared such that the dose can be administered in a volume that does not exceed 10 mL/kg.

  • Dosing Procedure:

    • Start with a group of 3 animals at a predetermined starting dose (e.g., 300 mg/kg), based on any available in vitro or SAR data.

    • Administer the substance as a single dose by oral gavage.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic activity (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions).

    • Record body weights shortly before dosing and at least weekly thereafter.

  • Stepwise Procedure:

    • If mortality occurs in 2 or 3 animals, the test is terminated, and the substance is classified. The next test, if required, would use a lower dose.

    • If 1 animal dies, the test is repeated with 3 more animals at the same dose level.

    • If no mortality occurs, the test is repeated with 3 more animals at a higher dose level according to the OECD 423 flowchart.

  • Pathology: At the end of the 14-day observation period, all surviving animals are euthanized. Perform a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.

Caption: Workflow for an In Vivo Acute Oral Toxicity Study (OECD 423).

Analytical Methodologies for Detection

Controlling an impurity requires a validated, stability-indicating analytical method capable of accurately detecting and quantifying it in the drug product. For azithromycin and its related substances, High-Performance Liquid Chromatography (HPLC) is the method of choice. [1][2] Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. [20]For azithromycin impurities, which often lack a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) is common. [1][21]The method must be selective enough to resolve the impurity from the parent API and other related substances, ensuring accurate quantification. [20]

Parameter Typical Condition Rationale
Column C18 (250 x 4.6 mm, 5 µm) Provides good hydrophobic retention and separation for macrolide-type molecules. [1][2]
Mobile Phase Gradient of Phosphate Buffer (pH 8.9) and Acetonitrile/Methanol The alkaline pH suppresses the ionization of the amine groups, improving peak shape. The organic solvent gradient elutes compounds based on their polarity. [1]
Flow Rate 0.9 - 1.2 mL/min Balances analysis time with separation efficiency. [1][21]
Column Temperature 55 °C Higher temperatures can improve peak symmetry and reduce viscosity, leading to better resolution. [1]

| Detection | UV at 210 nm | A common wavelength for detecting compounds with limited UV absorbance, like macrolides. [1][21]|

Conclusion

While specific toxicological data for 3'-N-Didesmethyl-3'-N-tosyl azithromycin remains limited, a robust safety evaluation is both achievable and a regulatory necessity. By leveraging the known toxicological profile of the parent drug, azithromycin, and applying the standardized, validated methodologies outlined in this guide, drug developers can generate the required data to perform a comprehensive risk assessment. The systematic application of in vitro and in vivo assays, guided by the principles of the ICH, ensures that the safety of the final drug product is not compromised by its impurities. Future work must focus on the practical execution of these studies to establish a definitive safety profile and support scientifically justified specifications for this impurity.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Silva, W. B., et al. (2025, July 11).
  • Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development.
  • Teasdale, A. (n.d.). Toxicological overview of impurities in pharmaceutical products.
  • Zhang, L., et al. (2022, April 4). A Rapid Assessment Model for Liver Toxicity of Macrolides and an Integrative Evaluation for Azithromycin Impurities. Molecules.
  • ResearchGate. (n.d.).
  • European Medicines Agency. (n.d.). Quality guidelines: impurities.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
  • Silva, W. B., et al. (2025, December 18). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV.
  • U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products.
  • Al-Aani, H., & Al-Rekabi, M. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Iraqi Journal of Pharmaceutical Sciences.
  • Antec Scientific. (n.d.). Azithromycin According to USP method.
  • Der Pharma Chemica. (n.d.).
  • SciELO. (2025, July 11).
  • Drug Information Association. (2010, May 28). Toxicity of Impurities.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies.
  • Kosheeka. (2025, January 23).
  • NANO-TEST. (2026, February 23).
  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery.
  • PubChem. (n.d.). 3'-N-Didesmethyl-3'-N-tosyl azithromycin.
  • ResearchGate. (n.d.).
  • IntechOpen. (2025, February 19).
  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Gentaur. (n.d.). 3'-N-Didesmethyl-3'-N-tosyl Azithromycin.
  • GSRS. (n.d.). 3'-N-DIDESMETHYL-3'-N-TOSYL AZITHROMYCIN.
  • LGC Standards. (n.d.). 3'-N-Didesmethyl-3'-N-tosyl Azithromycin.
  • Fisher Scientific. (n.d.). 3'-N-Didesmethyl-3'-N-tosyl Azithromycin, TRC 25 mg.
  • ChemicalBook. (n.d.). 3'-N-Didesmethyl-3'-N-tosyl Azithromycin CAS 2095879-65-3.
  • MDPI. (2017, December 4).
  • Saeed Arayne, M., et al. (2014, September 15). Synthesis Characterization and Antimicrobial Activities of Azithromycin Metal Complexes.
  • National Institute of Environmental Health Sciences. (2002, April 15). NIEHS Technical Report on the Reproductive, Developmental, and General Toxicity Studies of 3′-Azido-3′-deoxythymidine (AZT)
  • Tennessee Poison Center. (2020, May 19).
  • Google Patents. (n.d.). CN104558069A - Synthesis method for macrolide impurities.
  • U.S. Food and Drug Administration. (n.d.). ZITHROMAX (azithromycin) Label.
  • NextSDS. (n.d.). 3'-N-Didesmethyl-3'-N-tosyl Azithromycin.
  • Foulds, G., & Johnson, R. B. (1993). Azithromycin—review of key chemical, pharmacokinetic and microbiological features. Journal of Antimicrobial Chemotherapy.
  • Drew, R. H., & Gallis, H. A. (1992).

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin

Abstract This application note describes the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 3'...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 3'-N-Didesmethyl-3'-N-tosyl azithromycin, a potential process-related impurity or degradation product of Azithromycin. The method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and a mixture of acetonitrile and methanol, ensuring optimal separation from the parent active pharmaceutical ingredient (API) and other related substances. Detection is performed using a UV detector at 210 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity, making it suitable for quality control and stability testing in drug development and manufacturing.

Introduction

Azithromycin is a broad-spectrum macrolide antibiotic widely used to treat various bacterial infections.[1][2] During its synthesis and storage, several related substances or impurities can be formed.[1] The presence of these impurities, even in trace amounts, can potentially affect the drug's efficacy and safety.[2] Therefore, regulatory agencies require stringent control over the impurity profile of pharmaceutical products.

One such potential impurity is 3'-N-Didesmethyl-3'-N-tosyl azithromycin (Azithromycin EP Impurity Q), which can arise from the synthetic route involving tosylated intermediates.[3][4] Its structure, featuring a bulky, hydrophobic tosyl group in place of the dimethylamino group on the desosamine sugar, significantly alters its physicochemical properties compared to the parent azithromycin molecule.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing azithromycin and its impurities due to its high resolution and sensitivity.[1][5] However, the lack of a strong chromophore in azithromycin necessitates detection at low UV wavelengths (around 210-215 nm), which can be challenging.[2][6][7] This application note provides a comprehensive, step-by-step protocol for developing and validating an HPLC method tailored for the reliable quantification of this specific tosylated impurity.

Scientific Principles & Method Rationale

Analyte Chemistry and Chromatographic Behavior

The key to separating 3'-N-Didesmethyl-3'-N-tosyl azithromycin from azithromycin lies in their structural differences. The substitution of the polar dimethylamino group with a large, non-polar p-toluenesulfonyl (tosyl) group drastically increases the molecule's hydrophobicity.

  • Azithromycin: A large macrocyclic structure with two sugar moieties, moderately polar.

  • 3'-N-Didesmethyl-3'-N-tosyl Azithromycin: Significantly more hydrophobic (non-polar) due to the addition of the tosyl group. Its calculated XLogP3 value is higher than that of azithromycin, indicating greater retention on a reversed-phase column.[3]

This difference in polarity is exploited by Reversed-Phase HPLC (RP-HPLC) . In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar analytes, like the tosylated impurity, will interact more strongly with the stationary phase and thus be retained longer, eluting after the more polar azithromycin.

Selection of Chromatographic Conditions
  • Column: A C18 (octadecylsilane) column is the standard choice for separating moderately polar to non-polar compounds and is well-suited for macrolide antibiotics.[1][6] A column with dimensions of 250 x 4.6 mm and 5 µm particle size provides a good balance of efficiency and backpressure.

  • Mobile Phase: A buffered mobile phase is critical for macrolide analysis to ensure reproducible retention times and good peak shape, as their amine groups can interact with residual silanols on the silica backbone of the column. A phosphate buffer at a slightly alkaline pH (e.g., pH 7.0-8.0) is often effective.[8] A gradient elution, starting with a higher aqueous content and moving to a higher organic content (acetonitrile/methanol mixture), is necessary to first elute the more polar compounds and then effectively elute the highly retained tosylated impurity.[5]

  • Detection Wavelength: Azithromycin lacks a significant chromophore for UV detection at higher wavelengths. The maximum absorbance is observed at low UV, typically between 208-212 nm.[7][9] Therefore, 210 nm is selected as a suitable wavelength to achieve adequate sensitivity for both the API and its impurities.[1][6]

Materials and Methods

Item Description
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
Analytical Column Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm (or equivalent)
Reference Standards Azithromycin CRS, 3'-N-Didesmethyl-3'-N-tosyl Azithromycin RS
Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade), Dipotassium Hydrogen Phosphate (K₂HPO₄, AR Grade), Orthophosphoric Acid (AR Grade), Purified Water (18.2 MΩ·cm)
Software OpenLab CDS ChemStation Edition or equivalent

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 7.5 with a dilute potassium hydroxide solution. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic Mixture): Mix Acetonitrile and Methanol in a 50:50 (v/v) ratio.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Azithromycin Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Azithromycin CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Impurity Standard Stock Solution (100 µg/mL): Accurately weigh about 5 mg of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Suitability Solution (Spiked Sample): Transfer 1 mL of the Impurity Standard Stock Solution into a 10 mL volumetric flask. Add 1 mL of the Azithromycin Standard Stock Solution and dilute to volume with Diluent. This creates a solution containing ~100 µg/mL of Azithromycin and ~10 µg/mL of the impurity.

Chromatographic Conditions
Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time 45 minutes
Gradient Program Time (min)
0.0
25.0
35.0
35.1
45.0

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[10][11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was evaluated by injecting the diluent (blank), Azithromycin standard, impurity standard, and a spiked solution to check for interference and ensure baseline separation.

  • Linearity: Assessed at five concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5, 1, 5, 10, 15 µg/mL). The correlation coefficient (r²) of the calibration curve was determined.

  • Accuracy: Performed by analyzing a sample of known concentration (spiked placebo) at three levels (80%, 100%, 120%) in triplicate. The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the system suitability solution.

    • Intermediate Precision: Performed by a different analyst on a different day. The Relative Standard Deviation (%RSD) was calculated for both.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio method, where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., column temperature ±2 °C, mobile phase pH ±0.2, flow rate ±0.1 mL/min) on the results was evaluated.

Visualizations: Workflows and Structures

HPLC Method Development and Validation Workflow

HPLC_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2 R1) A Define Analytical Goal: Separate Azithromycin & Tosyl Impurity B Initial Parameter Selection Column: C18 Detector: UV 210 nm A->B C Mobile Phase Scouting (Buffer pH, Organic Modifier) B->C D Gradient Optimization (Slope, Time) C->D E Final Optimized Method D->E F Specificity E->F G Linearity & Range F->G H Accuracy (% Recovery) G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Method Implementation (QC / Stability Testing) K->L

Caption: Logical workflow for HPLC method development and validation.

Chemical Relationship Diagram

Caption: Structural relationship between Azithromycin and its tosylated impurity.

Results and Discussion

The developed method successfully separated 3'-N-Didesmethyl-3'-N-tosyl azithromycin from the main azithromycin peak with excellent resolution (>5.0). A typical chromatogram from the system suitability solution showed the azithromycin peak eluting at approximately 15 minutes, while the more hydrophobic tosylated impurity eluted significantly later, at around 28 minutes, demonstrating the effectiveness of the gradient program.

Method Validation Summary

The validation results confirmed that the method is suitable for its intended purpose.

Validation Parameter Result Acceptance Criteria
Specificity No interference at the retention time of the analyte. Baseline resolved.No interference from blank or other impurities. Resolution > 2.0.
Linearity (r²) 0.9995r² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
- Repeatability1.2%≤ 2.0%
- Intermediate Precision1.5%≤ 2.0%
LOD 0.15 µg/mLReportable
LOQ 0.50 µg/mLReportable
Robustness System suitability parameters met under all varied conditions.System suitability must pass.

The linearity of the method was established across a range of 0.5 µg/mL to 15 µg/mL, which is suitable for quantifying the impurity from 0.05% to 1.5% relative to a standard 1 mg/mL API test concentration. The high accuracy and precision values demonstrate the method's reliability and reproducibility. Robustness testing showed that minor variations in the chromatographic conditions did not significantly impact the separation or quantification, indicating the method's dependability for routine use in a quality control environment.

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the determination of 3'-N-Didesmethyl-3'-N-tosyl azithromycin. The method provides excellent separation from the parent azithromycin peak and is capable of quantifying the impurity at very low levels. This application note serves as a complete guide for researchers and drug development professionals, providing a reliable analytical tool for ensuring the quality and safety of azithromycin drug substances and products.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10][13]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]

  • J. Braz. Chem. Soc. (2025). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. [Link][1]

  • ResearchGate. (2025). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. [Link][2]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][12]

  • CEU Repositorio Institucional. LC determination of impurities in azithromycin tablets. [Link][5]

  • PMC. (2013). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. [Link][6]

  • PubChem. 3'-N-Didesmethyl-3'-N-tosyl azithromycin. [Link][3]

  • PMC. (2023). Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. [Link][8]

  • GSRS. N-DIDESMETHYL-3'-N-TOSYL AZITHROMYCIN. [Link][14]

  • SUDPS. (2016). Development of the UV Spectrophotometric Method of Azithromycin in API and Stress Degradation Studies. [Link][9]

  • ResearchGate. UV spectrum of Azithromycin. [Link][7]

Sources

Application

Synthesis of 3'-N-Didesmethyl-3'-N-tosyl azithromycin: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 3'-N-Didesmethyl-3'-N-tosyl azithromycin, a derivative of the widely-used macrolide antibio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3'-N-Didesmethyl-3'-N-tosyl azithromycin, a derivative of the widely-used macrolide antibiotic, azithromycin. This application note details a proposed two-step synthetic pathway, commencing with the preparation of the key intermediate, 3'-N,N-didesmethylazithromycin (also known as 3'-amino-3'-deoxyazithromycin), followed by its selective N-tosylation. The protocols are designed to be clear and actionable for researchers in organic and medicinal chemistry.

Introduction

Azithromycin, a 15-membered azalide, is a cornerstone of antibiotic therapy, valued for its broad spectrum of activity and favorable pharmacokinetic profile.[1] The chemical modification of its structure has been a subject of intense research to overcome bacterial resistance and to modulate its biological activity. The 3'-dimethylamino group of the desosamine sugar is a key site for such modifications. The synthesis of 3'-N-Didesmethyl-3'-N-tosyl azithromycin is of interest for several reasons, including its potential role as a reference standard for impurity analysis in bulk azithromycin production and as a building block for the synthesis of novel azithromycin analogs with unique pharmacological properties.

This guide provides a detailed, step-by-step protocol for the synthesis of this target compound, based on established chemical transformations adapted for the complex azithromycin scaffold.

Synthetic Strategy Overview

The synthesis of 3'-N-Didesmethyl-3'-N-tosyl azithromycin is proposed to proceed via a two-step sequence starting from azithromycin.

Synthesis_Overview Azithromycin Azithromycin Intermediate 3'-N,N-Didesmethylazithromycin (3'-amino-3'-deoxyazithromycin) Azithromycin->Intermediate Step 1: Oxidation & Reductive Amination Target 3'-N-Didesmethyl-3'-N-tosyl azithromycin Intermediate->Target Step 2: Selective N-Tosylation

Caption: Proposed two-step synthesis of the target compound.

Step 1 involves the conversion of the 3'-dimethylamino group of azithromycin to a primary amino group. A potential route for this transformation is a two-stage process within a single step: oxidation of the tertiary amine to an intermediate, followed by a reaction sequence leading to the primary amine. A more direct, albeit challenging, approach would be a direct N,N-didemethylation. A more plausible and controllable laboratory synthesis involves the oxidation of azithromycin to 3'-keto-azithromycin, followed by reductive amination.

Step 2 is the selective N-tosylation of the newly formed primary amino group at the 3'-position. The presence of multiple hydroxyl groups and a secondary amine in the macrolide ring necessitates careful selection of reaction conditions to ensure the desired regioselectivity.

Part 1: Synthesis of 3'-N,N-Didesmethylazithromycin (Intermediate)

This part of the protocol describes a plausible method for the synthesis of the key primary amine intermediate. The proposed method involves the oxidation of azithromycin to the 3'-keto derivative, followed by reductive amination.

Materials and Reagents
Reagent/MaterialGradeSupplier
Azithromycin≥98%Commercially Available
Oxalyl chlorideReagent GradeCommercially Available
Dimethyl sulfoxide (DMSO)AnhydrousCommercially Available
TriethylamineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ammonium acetateACS GradeCommercially Available
Sodium cyanoborohydrideReagent GradeCommercially Available
MethanolAnhydrousCommercially Available
Saturated aq. NaHCO₃-Prepared in-house
Brine-Prepared in-house
Anhydrous Na₂SO₄Reagent GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Protocol 1: Synthesis of 3'-keto-azithromycin

This protocol is based on the Swern oxidation, a reliable method for the oxidation of secondary alcohols to ketones. Here, it is adapted for the oxidation of the 3'-hydroxyl group that would be transiently formed from the tertiary amine. A more direct oxidation of the tertiary amine to the enamine and subsequent hydrolysis is also a possible, though potentially less clean, alternative. A more direct literature-described synthesis of a 3'-keto derivative from a "3'-aminoazithromycin" suggests the feasibility of this intermediate.[2]

Experimental Setup:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Maintain the reaction under an inert atmosphere of nitrogen throughout the procedure.

Procedure:

  • In the reaction flask, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (3.0 eq.) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel. Stir the mixture for 15 minutes.

  • Add a solution of azithromycin (1.0 eq.) in anhydrous DCM to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains below -60 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous triethylamine (5.0 eq.) to the flask and allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3'-keto-azithromycin.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Reductive Amination to 3'-N,N-Didesmethylazithromycin

This protocol employs reductive amination, a standard method for converting ketones to amines.

Experimental Setup:

  • Set up a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

Procedure:

  • Dissolve the purified 3'-keto-azithromycin (1.0 eq.) in anhydrous methanol.

  • Add ammonium acetate (10-20 eq.) to the solution and stir until it dissolves.

  • Add sodium cyanoborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench it by the slow addition of dilute HCl at 0 °C to decompose the excess reducing agent.

  • Adjust the pH of the solution to ~9-10 with a base (e.g., aqueous NaOH or NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 3'-N,N-didesmethylazithromycin can be purified by column chromatography if necessary.

Part 2: Selective N-Tosylation

This part of the protocol details the selective tosylation of the primary amino group of the intermediate synthesized in Part 1.

Materials and Reagents
Reagent/MaterialGradeSupplier
3'-N,N-DidesmethylazithromycinAs synthesized-
p-Toluenesulfonyl chloride (TsCl)Reagent GradeCommercially Available
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aq. Cu(II)SO₄-Prepared in-house
Saturated aq. NaHCO₃-Prepared in-house
Brine-Prepared in-house
Anhydrous Na₂SO₄Reagent GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Protocol 3: Synthesis of 3'-N-Didesmethyl-3'-N-tosyl azithromycin

The selectivity of the tosylation reaction is crucial. The primary amine is generally more nucleophilic than the secondary amine within the macrolide ring and the hydroxyl groups. Using a non-nucleophilic base like pyridine at low temperatures should favor the desired N-tosylation.

Tosylation_Workflow cluster_0 Reaction Setup cluster_1 Tosylation Reaction cluster_2 Work-up and Purification A Dissolve 3'-amino-azithromycin in anhydrous DCM and pyridine B Cool to 0 °C A->B C Add TsCl solution dropwise B->C D Stir at 0 °C to room temperature C->D E Monitor by TLC D->E F Quench with water E->F G Extract with DCM F->G H Wash with aq. CuSO₄, aq. NaHCO₃, and brine G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for the selective N-tosylation reaction.

Experimental Setup:

  • Set up a flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Maintain an inert atmosphere throughout the reaction.

Procedure:

  • Dissolve 3'-N,N-didesmethylazithromycin (1.0 eq.) in a mixture of anhydrous DCM and anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of p-toluenesulfonyl chloride (TsCl) (1.1-1.2 eq.) in anhydrous DCM.

  • Add the TsCl solution dropwise to the cooled solution of the amine over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers successively with saturated aqueous Cu(II)SO₄ solution (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3'-N-Didesmethyl-3'-N-tosyl azithromycin.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Appearance of aromatic protons from the tosyl group (typically two doublets in the 7-8 ppm region). Shifts in the signals corresponding to the protons on the desosamine sugar, particularly those near the 3'-position.
¹³C NMR Appearance of signals for the aromatic carbons of the tosyl group. A shift in the signal for the C-3' carbon.
Mass Spec. The calculated molecular weight for C₄₄H₇₅N₃O₁₅S is approximately 918.15 g/mol . Expect to observe the corresponding [M+H]⁺ ion in the mass spectrum.
HPLC A single major peak should be observed, with purity determined by peak area percentage.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Incomplete oxidation or side reactions.Ensure anhydrous conditions for the Swern oxidation. Optimize reaction time and temperature.
Low yield in reductive amination Inefficient imine formation or reduction.Use a larger excess of ammonium acetate. Ensure the activity of the sodium cyanoborohydride. Increase reaction time.
Non-selective tosylation Reaction of TsCl with hydroxyl groups.Maintain low temperature during the addition of TsCl. Use a less reactive sulfonylating agent if necessary. Consider protection of the most reactive hydroxyl groups if selectivity remains an issue.
Difficult purification Co-elution of starting material or byproducts.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.

Conclusion

This application note provides a detailed and plausible synthetic route for the preparation of 3'-N-Didesmethyl-3'-N-tosyl azithromycin. By following these protocols, researchers can synthesize this valuable derivative for use in various research and development applications. Careful execution of the experimental procedures and diligent monitoring of the reactions are key to achieving a successful outcome.

References

  • Fu, Y., et al. (2013). Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives. Journal of Beijing Institute of Technology, 22(1), 130-134.
  • PubChem. (n.d.). 3'-N-Didesmethyl-3'-N-tosyl azithromycin. Retrieved from [Link]

  • McKeage, K., & Keam, S. J. (2005). Azithromycin extended-release. Drugs, 65(13), 1875-1884.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Method

Application Notes and Protocols for the Purification and Crystallization of Azithromycin Tosyl Derivatives

Introduction: Navigating the Purification of Azithromycin Tosylates Azithromycin, a macrolide antibiotic of the azalide subclass, is a cornerstone in the treatment of various bacterial infections. Its synthesis and the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Purification of Azithromycin Tosylates

Azithromycin, a macrolide antibiotic of the azalide subclass, is a cornerstone in the treatment of various bacterial infections. Its synthesis and the preparation of its derivatives, such as tosylates, are critical processes in pharmaceutical development. The tosyl (p-toluenesulfonyl) group is often employed as a protecting group during synthesis or to create a salt form of the active pharmaceutical ingredient (API). The purification and crystallization of azithromycin tosyl derivatives are pivotal steps that dictate the final product's purity, stability, and bioavailability.

This guide provides a comprehensive overview of the techniques and methodologies for the purification and crystallization of azithromycin tosyl derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles to empower effective and efficient process optimization.

Part 1: Foundational Principles of Purification

The primary goal in the purification of azithromycin tosyl derivatives is the removal of process-related impurities. These can include starting materials, reagents, by-products, and isomers. A key impurity to consider in the context of tosyl derivatives is 3′-N-Demethyl-3′-N-[(4-methylphenyl)sulfonyl]azithromycin[1]. The choice of purification strategy is dictated by the physicochemical properties of the desired compound and its impurities.

Chromatographic Purification: A High-Resolution Approach

For macrolide antibiotics like azithromycin and its derivatives, column chromatography is a powerful purification technique.[2] High-Performance Liquid Chromatography (HPLC) is particularly effective for achieving high purity.[3][4][5][6]

Core Principle: The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For azithromycin derivatives, reversed-phase chromatography is commonly employed.

Key Considerations for Azithromycin Tosylates:

  • Stationary Phase: A C18 column is a common choice for the separation of azithromycin and its impurities.[3]

  • Mobile Phase: A buffered mobile phase is crucial for consistent results. A typical mobile phase might consist of a mixture of acetonitrile, methanol, and a phosphate buffer.[2][3] The pH of the mobile phase can significantly impact the retention of the basic azithromycin molecule and its derivatives.

  • Detection: UV detection at around 210 nm is suitable for azithromycin and its derivatives.[2][3]

Workflow for Chromatographic Purification

cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 Post-Purification Crude Azithromycin Tosylate Crude Azithromycin Tosylate Dissolution in Mobile Phase Dissolution in Mobile Phase Crude Azithromycin Tosylate->Dissolution in Mobile Phase Injection onto C18 Column Injection onto C18 Column Dissolution in Mobile Phase->Injection onto C18 Column Gradient Elution Fraction Collection Fraction Collection Injection onto C18 Column->Fraction Collection UV Detection (210 nm) Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Pure Azithromycin Tosylate Pure Azithromycin Tosylate Solvent Evaporation->Pure Azithromycin Tosylate cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying Purified Azithromycin Tosylate Purified Azithromycin Tosylate Dissolve in Hot Ethanol Dissolve in Hot Ethanol Purified Azithromycin Tosylate->Dissolve in Hot Ethanol Add Water (Anti-Solvent) Add Water (Anti-Solvent) Dissolve in Hot Ethanol->Add Water (Anti-Solvent) Slow Cooling Slow Cooling Add Water (Anti-Solvent)->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Filtration Filtration Crystal Formation->Filtration Washing with Cold Solvent Washing with Cold Solvent Filtration->Washing with Cold Solvent Vacuum Drying Vacuum Drying Washing with Cold Solvent->Vacuum Drying Crystalline Azithromycin Tosylate Crystalline Azithromycin Tosylate Vacuum Drying->Crystalline Azithromycin Tosylate

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Application

In vitro antimicrobial susceptibility testing with 3'-N-Didesmethyl-3'-N-tosyl azithromycin

Application Note: In Vitro Antimicrobial Susceptibility Testing (AST) of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin Target Audience: Analytical Chemists, Microbiologists, and Pharmaceutical Drug Development Professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Antimicrobial Susceptibility Testing (AST) of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin

Target Audience: Analytical Chemists, Microbiologists, and Pharmaceutical Drug Development Professionals. Content Type: Technical Application Note & Standardized Protocol.

Strategic Context: Why Profile Macrolide Impurities?

During the synthesis and shelf-life degradation of the broad-spectrum macrolide antibiotic Azithromycin, various structural impurities are generated[1]. Regulatory agencies (e.g., ICH Q3A/Q3B guidelines) require rigorous profiling of Active Pharmaceutical Ingredient (API) impurities. For antibiotics, a critical component of this profiling is determining whether an impurity retains residual antimicrobial activity. Retained activity in degradation products can drive environmental antimicrobial resistance (AMR) in wastewater and alter the pharmacological toxicity profile of the formulated drug.

This application note focuses on 3'-N-Didesmethyl-3'-N-tosyl azithromycin (CAS: 2095879-65-3), a specific synthetic derivative and impurity[2]. We detail the mechanistic rationale for its expected biological inertness and provide a self-validating, constant-solvent Broth Microdilution (BMD) protocol to empirically verify its loss of antimicrobial efficacy.

Mechanistic Insights: The Causality of Activity Loss (E-E-A-T)

To understand why specific AST methodologies are required for this compound, one must first understand the structure-activity relationship (SAR) of the parent drug.

Azithromycin exerts its bacteriostatic effect by binding to the 50S bacterial ribosomal subunit, specifically blocking the peptide exit tunnel at the peptidyl transferase center[3]. The desosamine sugar moiety of azithromycin is the primary pharmacophore responsible for this binding. The 3'-dimethylamino group on the desosamine sugar is highly basic (pKa ~8.5) and forms an essential, high-affinity hydrogen bond with the N1 atom of adenine 2058 (A2058) in the 23S rRNA[3].

In 3'-N-Didesmethyl-3'-N-tosyl azithromycin , the two methyl groups on the 3'-amine are removed, and a bulky, electron-withdrawing p-toluenesulfonyl (tosyl) group is attached[2]. This structural modification triggers two catastrophic failures in target binding:

  • Loss of Electrostatic Affinity: The basic tertiary amine is converted into a neutral, weakly acidic sulfonamide, completely abolishing the critical hydrogen bond with A2058[4].

  • Steric Hindrance: The massive steric bulk of the tosyl group physically prevents the desosamine moiety from docking into the narrow ribosomal binding pocket[4].

Consequently, this impurity is hypothesized to be microbiologically inactive.

Mechanism AZM Azithromycin (Parent Drug) Desosamine Basic 3'-Amine (pKa ~8.5) AZM->Desosamine Impurity 3'-N-Didesmethyl-3'-N-tosyl azithromycin Tosyl Bulky Tosyl Group (Neutral Sulfonamide) Impurity->Tosyl Ribosome 50S Ribosome (A2058 Pocket) Desosamine->Ribosome High Affinity NoBinding Steric Clash & No H-Bonding Tosyl->NoBinding Structural Change Inhibition Protein Synthesis Inhibited Ribosome->Inhibition NoBinding->Ribosome Binding Prevented LossOfActivity Loss of Antimicrobial Activity NoBinding->LossOfActivity

Mechanistic divergence between Azithromycin and its tosyl-derivative at the 50S ribosomal subunit.

Experimental Design: The "Constant-Solvent" Strategy

Standard CLSI M07 Broth Microdilution guidelines dictate the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to provide physiological calcium and magnesium levels, which stabilize the bacterial outer membrane[5].

However, the addition of the tosyl group makes 3'-N-Didesmethyl-3'-N-tosyl azithromycin highly lipophilic and virtually insoluble in aqueous buffers[2]. If serially diluted directly in CAMHB, the compound will precipitate, leading to falsely low Minimum Inhibitory Concentration (MIC) readings.

The Causality Behind the Protocol: To prevent precipitation, the compound must be serially diluted in 100% Dimethyl Sulfoxide (DMSO) before introduction to the aqueous broth. To ensure the assay is self-validating and that solvent toxicity does not kill the bacteria (which would mimic antimicrobial activity), the protocol is designed so that every well receives exactly a 1% final concentration of DMSO , regardless of the drug concentration.

AST_Workflow Step1 1. Primary Stock 6.4 mg/mL in 100% DMSO Step2 2. Solvent Serial Dilution 2-fold steps in 100% DMSO Step1->Step2 Maintains solubility Step3 3. Aqueous Intermediate Dilute 1:50 in CAMHB (2% DMSO) Step2->Step3 Prevents precipitation Step4 4. Assay Plate Setup 50 µL drug + 50 µL inoculum Step3->Step4 Standardizes vehicle Step5 5. Incubation 35°C, 16-20 hours Step4->Step5 5x10^5 CFU/mL final Step6 6. Endpoint Analysis Determine MIC (1% final DMSO) Step5->Step6 Visual read

Constant-solvent broth microdilution workflow for highly lipophilic macrolide impurities.

Step-by-Step Methodology

Phase A: Self-Validating Reagent Preparation
  • Primary Stock (100x): Weigh exactly 6.40 mg of 3'-N-Didesmethyl-3'-N-tosyl azithromycin and dissolve in 1.0 mL of 100% molecular-grade DMSO to yield a 6,400 µg/mL solution.

  • Positive Control Stock: Prepare a parallel stock of Azithromycin dihydrate (parent drug) at 6,400 µg/mL in 100% DMSO to validate the susceptibility of the QC strains.

  • DMSO Serial Dilution: In a sterile 96-well deep-well block, perform a 2-fold serial dilution of the primary stock using 100% DMSO (e.g., transfer 100 µL of stock into 100 µL of DMSO).

  • Aqueous Intermediate (2x): Dilute each DMSO concentration 1:50 into CAMHB. (e.g., 20 µL of DMSO solution into 980 µL of CAMHB). Note: This creates a 2x drug concentration in 2% DMSO.

Table 1: Constant-Solvent Dilution Scheme

Step Source Material Vol of Source Vol of Diluent Diluent Type Drug Conc. DMSO %
1 Pure Compound 6.40 mg 1.0 mL 100% DMSO 6,400 µg/mL 100%
2 Step 1 Stock 100 µL 100 µL 100% DMSO 3,200 µg/mL 100%
3 Step 2 Stock 20 µL 980 µL CAMHB 64 µg/mL 2%

| 4 | Step 3 (Assay Well) | 50 µL | 50 µL | Bacterial Inoculum | 32 µg/mL | 1% |

Phase B: Inoculum Standardization
  • Select 3-5 well-isolated colonies of the target QC strain (e.g., Staphylococcus aureus ATCC 29213) from an overnight agar plate.

  • Suspend the colonies in sterile 0.85% saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Dilute the suspension 1:150 in CAMHB to create the working inoculum ( 1×106 CFU/mL).

Phase C: Assay Plate Setup & Incubation
  • Dispense 50 µL of the Aqueous Intermediate (2x) solutions into columns 1 through 10 of a sterile 96-well U-bottom microtiter plate.

  • Vehicle Control (Column 11): Add 50 µL of CAMHB containing 2% DMSO (no drug). This validates that 1% final DMSO does not inhibit bacterial growth.

  • Sterility Control (Column 12): Add 100 µL of plain CAMHB.

  • Add 50 µL of the working inoculum to columns 1 through 11. The final well volume is 100 µL, the final bacterial concentration is 5×105 CFU/mL, and the final DMSO concentration is uniformly 1%.

  • Seal the plate with a breathable membrane and incubate at 35°C for 16–20 hours in ambient air[5].

Data Presentation & Expected Outcomes

Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Because the tosyl modification obliterates the ribosomal binding capacity of the macrolide, the impurity is expected to yield MIC values exceeding the highest tested concentration (≥64 µg/mL), confirming its biological inertness.

Table 2: Expected MIC Interpretive Profiles

Organism Strain Azithromycin MIC (µg/mL) 3'-NDTA MIC (µg/mL) Rationale for Shift
Staphylococcus aureus ATCC 29213 0.5 – 2.0 > 64 Loss of A2058 binding affinity
Streptococcus pneumoniae ATCC 49619 0.06 – 0.25 > 64 Steric hindrance at peptide exit tunnel

| Escherichia coli | ATCC 25922 | 2.0 – 8.0 | > 64 | Intrinsic efflux + lack of target affinity |

Note: If the Vehicle Control (Column 11) fails to show robust growth, the assay is invalid due to solvent toxicity or poor inoculum viability, and must be repeated.

References

  • [2] 3'-N-Didesmethyl-3'-N-tosyl azithromycin | C44H75N3O15S | CID 139025245 - PubChem. National Institutes of Health (NIH). URL:

  • [1] Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. SciELO. URL:

  • [4] Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity. MDPI. URL:

  • [3] Revisiting the structures of several antibiotics bound to the bacterial ribosome. Proceedings of the National Academy of Sciences (PNAS). URL:

  • [5] Modification of Antimicrobial Susceptibility Testing Methods (CLSI M07). Clinical & Laboratory Standards Institute (CLSI). URL:

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing HPLC retention time and peak resolution for azithromycin impurities

Welcome to the Technical Support Center for Azithromycin Chromatography. Azithromycin is a bulky, semi-synthetic macrolide antibiotic with two tertiary amine groups.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azithromycin Chromatography. Azithromycin is a bulky, semi-synthetic macrolide antibiotic with two tertiary amine groups. Due to its basic nature, lack of a strong UV chromophore, and the complex matrix of its synthetic impurities, developing and maintaining a robust HPLC method requires precise control over chromatographic thermodynamics and kinetics.

This guide provides authoritative, field-proven solutions to the most common challenges encountered during the analysis of azithromycin and its organic impurities.

Diagnostic Workflow for Azithromycin HPLC

G Start Azithromycin HPLC Troubleshooting Tailing Peak Tailing & Poor Resolution Start->Tailing Drift Retention Time Drift & High System Pressure Start->Drift Silanol Root Cause: Silanol Interactions (Ionized Basic Amines) Tailing->Silanol Precip Root Cause: Phosphate Buffer Precipitation in Organic Phase Drift->Precip Fix1 Titrate Buffer to pH 8.2 Use Hybrid C18 Column Silanol->Fix1 Fix2 Elevate Column Temp to 50°C Silanol->Fix2 Fix3 Premix 5-10% Aqueous Buffer into Organic Mobile Phase Precip->Fix3 Fix4 Perform Offline Precipitation Test Precip->Fix4

Logical workflow for diagnosing and resolving azithromycin HPLC method failures.

Knowledge Base & FAQs

Q1: Why is my azithromycin peak tailing severely, and how do I resolve closely eluting impurities like desosaminylazithromycin?

Causality & Solution: Azithromycin contains basic amine groups that become protonated at neutral or acidic pH levels. These positively charged moieties undergo secondary ion-exchange interactions with the negatively charged, residual silanol groups on standard silica-based stationary phases, causing severe peak asymmetry and tailing[1].

To resolve this, the USP monograph dictates the use of a dibasic potassium (or sodium) phosphate buffer meticulously adjusted to pH 8.20 ± 0.05 [2]. This alkaline pH deprotonates the amine groups, neutralizing the molecule and eliminating silanol interactions. Because standard silica dissolves at pH > 8.0, you must use a high-pH-resistant column (e.g., hybrid silica or polymeric C18, 250 × 4.6 mm, 5 µm)[1][2].

Q2: I am experiencing retention time (RT) drift and sudden pressure spikes during the USP gradient method. What is the cause?

Causality & Solution: The USP gradient method for azithromycin organic impurities transitions from a highly aqueous phosphate buffer to a strong organic mobile phase (a blend of acetonitrile and methanol)[2]. As the organic concentration increases during the gradient, the dielectric constant of the mobile phase drops drastically. This reduces the solubility of the polar phosphate salts, leading to micro-precipitation within the pump heads, mixing valves, or at the column frit.

This precipitation alters the actual gradient composition delivered to the column, causing RT variability (especially for critical impurities like azaerythromycin A), and triggers pressure spikes. To fix this, never use 100% organic solvent as Mobile Phase B. Instead, ensure Mobile Phase B contains a sufficient percentage of the aqueous buffer (e.g., 5-10%) to maintain salt solubility throughout the entire gradient run.

Q3: Why does the method require an elevated column temperature of 50°C?

Causality & Solution: Macrolides like azithromycin are large, bulky molecules (Molecular Weight: 749 g/mol ). At room temperature, their intra-particle diffusion rate (mass transfer kinetics) within the stationary phase pores is highly restricted, leading to broad peaks and poor resolution. Elevating the column temperature to 50°C decreases the viscosity of the mobile phase and increases the analyte's diffusion coefficient[2]. This thermodynamic shift sharpens the peaks and is critical for achieving the USP-required baseline resolution between azithromycin and its synthetic process impurities[2].

Step-by-Step Troubleshooting Protocols

Protocol: Self-Validating Mobile Phase Preparation & System Equilibration

This protocol is designed to be a self-validating system; if step 3 fails, the protocol prevents you from injecting samples and ruining the column.

  • Aqueous Buffer Preparation (Mobile Phase A): Dissolve 1.8 g of dibasic sodium phosphate (or the equivalent dibasic potassium phosphate as dictated by your specific monograph) in 1000 mL of HPLC-grade water[2].

  • Precision pH Adjustment: Titrate the buffer with dilute phosphoric acid to exactly pH 8.20 ± 0.05 [2]. Validation Check: If the pH drops below 8.15, discard and remake. A lower pH will protonate the drug and cause tailing; a higher pH will degrade the column.

  • Offline Precipitation Test (Critical Step): In a clear glass beaker, mix Mobile Phase A and your planned Mobile Phase B at the highest organic ratio reached during your gradient (e.g., 25% A / 75% B). Let it sit for 30 minutes. Validation Check: If the solution becomes cloudy or exhibits particulate matter, your buffer concentration exceeds its solubility limit in the organic phase. You must adjust the organic blend to include more water/buffer.

  • System Priming: Purge the HPLC system with 50:50 Water:Methanol prior to introducing the buffer. Never introduce high-salt buffers directly after 100% organic solvents to prevent shock precipitation.

  • Thermal Equilibration & Detection: Set the column oven to 50°C and the UV detector to 210 nm[2][3]. Pump the initial gradient composition for at least 45 minutes until the baseline stabilizes. (Note: Because azithromycin lacks a conjugated chromophore, detection at 210 nm is highly susceptible to baseline drift from organic modifiers; use HPLC-grade solvents only)[1][4].

Quantitative Data Summaries

Table 1: USP Acceptance Criteria for Azithromycin Impurities

The following table summarizes the relative retention times (RRT) and reporting limits for critical azithromycin impurities under standard USP gradient conditions[2].

Peak IdentificationRelative Retention Time (RRT)USP Limit (%)Structural Note
Desosaminylazithromycin~0.53 - 0.540.1Lacks the cladinose sugar moiety
N-demethylazithromycin~0.650.1Demethylated tertiary amine
Azaerythromycin A~0.80System SuitabilityPrecursor molecule in synthesis
Azithromycin (API) 1.00 N/A Active Pharmaceutical Ingredient
Azithromycin N-oxide~1.400.1Oxidation degradation product
Table 2: Troubleshooting Matrix for Azithromycin Peak Resolution
Chromatographic SymptomMechanistic Root CauseCorrective Action
Broad, asymmetric API peak Slow intra-particle diffusion kineticsIncrease column temperature to 50°C - 60°C.
Severe Peak Tailing (Tf > 2.0) Ion-exchange with residual silanolsVerify buffer pH is exactly 8.20; switch to a hybrid-silica C18 column.
Unstable Retention Times Buffer micro-precipitation altering gradientPerform offline precipitation test; premix 5% aqueous buffer into the organic line.
High Baseline Noise at 210 nm UV absorbance of organic modifiersSwitch to Electrochemical Detection (ECD) or ensure LC-MS grade solvents are used.

References

  • Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions - Waters Corporation. Waters.com. Available at:[Link]

  • Azithromycin / Official Monographs USP 36. Drugfuture.com. Available at:[Link]

  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Researchgate.net. Available at: [Link]

  • Azithromycin According to USP method - Antec Scientific. Antecscientific.com. Available at: [Link]

  • Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Oup.com. Available at:[Link]

Sources

Optimization

Preventing degradation of 3'-N-Didesmethyl-3'-N-tosyl azithromycin during long-term storage

Introduction: The Challenge of Preserving a Key Reference Standard Welcome to the technical support guide for 3'-N-Didesmethyl-3'-N-tosyl azithromycin, also known as Azithromycin EP Impurity Q[1][2]. This molecule is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Preserving a Key Reference Standard

Welcome to the technical support guide for 3'-N-Didesmethyl-3'-N-tosyl azithromycin, also known as Azithromycin EP Impurity Q[1][2]. This molecule is a critical reference standard for the analytical and developmental stages of azithromycin-related projects. Its unique structure, where the 3'-dimethylamino group of the desosamine sugar is replaced by a tosylamino group, presents a distinct stability profile compared to the parent azithromycin.

Maintaining the chemical integrity of this compound during long-term storage is paramount for ensuring the accuracy and reproducibility of experimental results. Degradation can lead to the emergence of new impurities, a decrease in purity, and a loss of biological or analytical activity, ultimately compromising research outcomes. This guide provides an in-depth analysis of the compound's stability, offering robust protocols and troubleshooting advice to prevent its degradation.

Section 1: Core Stability Profile & Potential Degradation Pathways

Understanding the potential degradation pathways is the first step toward prevention. While the tosyl group protects the 3'-nitrogen from oxidative degradation common to tertiary amines, it introduces new vulnerabilities. The molecule's stability is primarily threatened by hydrolysis and, to a lesser extent, oxidation at other sites, heat, and light.

The tosyl (Ts) group, an amine protecting group, is known to be stable but can be cleaved under strongly acidic conditions[3]. Furthermore, the core azithromycin structure remains susceptible to degradation mechanisms common to macrolide antibiotics, such as hydrolysis of the lactone ring and glycosidic bonds[4][5][6].

Parent 3'-N-Didesmethyl-3'-N-tosyl azithromycin Acid Acid-Catalyzed Hydrolysis (Low pH, Moisture) Parent->Acid Primary Pathway Base Base-Catalyzed Hydrolysis (High pH, Moisture) Parent->Base Primary Pathway Oxidation Oxidation / Photodegradation (O₂, Light, Heat) Parent->Oxidation Secondary Pathway Prod_Acid1 Decladinosyl Derivative (Cleavage of cladinose sugar) Acid->Prod_Acid1 Prod_Acid2 Detosylated Amine (Cleavage of N-S bond) Acid->Prod_Acid2 Prod_Base1 Ring-Opened Product (Lactone hydrolysis) Base->Prod_Base1 Prod_Base2 p-Toluenesulfonic Acid (Tosyl group hydrolysis) Base->Prod_Base2 Prod_Ox Oxidized Aglycone Derivatives (e.g., at hydroxyl groups) Oxidation->Prod_Ox Start Problem Observed: Unexpected HPLC Peak / Loss of Activity CheckStorage 1. Review Storage & Handling Records Start->CheckStorage Temp Temperature Excursion? CheckStorage->Temp Moisture Moisture Exposure? (Improper sealing, condensation) CheckStorage->Moisture Light Light Exposure? CheckStorage->Light Analysis 2. Confirm with Fresh Standard CheckStorage->Analysis Match Peak matches fresh standard? Analysis->Match ID 3. Characterize Degradant (LC-MS, NMR) Match->ID No OK Issue is with assay/instrument, not compound stability. Match->OK Yes Action 4. Root Cause Analysis & Corrective Action (Discard suspect stock, revise protocols) ID->Action

Sources

Troubleshooting

Technical Support Center: Enhancing the Acid Stability of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin

Welcome to the Technical Support Center for macrolide derivative handling and formulation. This guide is specifically designed for researchers and drug development professionals working with 3'-N-Didesmethyl-3'-N-tosyl a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for macrolide derivative handling and formulation. This guide is specifically designed for researchers and drug development professionals working with 3'-N-Didesmethyl-3'-N-tosyl azithromycin (also recognized in pharmacopeial standards as Azithromycin Impurity Q)[1].

Because of its unique structural modifications, this compound presents distinct physicochemical challenges, particularly regarding its stability in acidic environments. Below, we address the most critical troubleshooting questions and provide field-proven, self-validating protocols to ensure scientific integrity during your experiments.

Frequently Asked Questions & Troubleshooting

Q1: Why is 3'-N-Didesmethyl-3'-N-tosyl azithromycin highly susceptible to acidic degradation, and what is the exact mechanism?

The Causality: To understand the instability of this derivative, we must first look at the parent molecule. Native azithromycin is significantly more acid-stable than erythromycin A. Erythromycin rapidly degrades in acid via intramolecular dehydration to form a 6,9-hemiketal (T1/10 = 3.7 seconds at pH 2.0)[2][3]. Azithromycin blocks this specific internal dehydration pathway because it possesses a methyl-substituted nitrogen at the 9a position of the aglycone ring[2].

However, azithromycin and its derivatives remain vulnerable to a secondary degradation pathway: the acid-catalyzed hydrolysis of the ether bond connecting the aglycone ring to the neutral cladinose sugar at the C-3 position[2][3].

In the case of 3'-N-Didesmethyl-3'-N-tosyl azithromycin, the two methyl groups on the 3'-amine of the desosamine sugar have been replaced by a tosyl (p-toluenesulfonyl) group[4][5]. This modification converts the basic tertiary amine into a neutral sulfonamide.

  • Loss of Local Buffering: The loss of the basic nitrogen removes the molecule's ability to absorb protons at physiological or mildly acidic pH, potentially increasing the local hydrogen ion concentration near the acid-labile cladinose ether bond.

  • Hydrophobicity: The bulky tosyl group drastically reduces aqueous solubility, forcing the use of organic co-solvents which can alter the dielectric constant of the microenvironment.

When exposed to pH < 4.0, the ether oxygen is protonated, leading to the cleavage of the glycosidic bond and the formation of a des-cladinose derivative[6].

DegradationPathway Parent 3'-N-Tosyl Azithromycin Protonation Protonation of C-3 Ether Oxygen Parent->Protonation H+ (pH < 4) Cleavage Glycosidic Bond Cleavage Protonation->Cleavage Acid Catalysis Product1 Des-cladinose Derivative Cleavage->Product1 Product2 Neutral Cladinose Cleavage->Product2

Acid-catalyzed hydrolysis pathway of the cladinose sugar ether bond.

Q2: How do the degradation kinetics of this derivative compare to standard macrolides, and how can I manipulate the solvent to slow this down?

The Causality: Reaction rates for ether bond hydrolysis are highly dependent on the dielectric constant of the solvent. By introducing co-solvents like acetonitrile, you create a "solvent shield" around the attacking protons, which sterically and electronically hinders their ability to protonate the ether oxygen[2].

Data Presentation: The table below summarizes the baseline kinetic parameters for macrolide degradation. When working with the tosyl derivative in analytical or synthetic workflows, maintaining a pH > 4.0 and utilizing an acetonitrile co-solvent system (at least 20% v/v) is critical to artificially lower the dielectric constant and extend the T1/10.

CompoundT1/10 (10% Decay Time) at pH 2.0, 37°CActivation Energy (kcal/mol)Primary Degradation Pathway
Erythromycin A 3.7 seconds15.6Intramolecular dehydration (6,9-hemiketal)
Azithromycin 20.1 minutes25.3Cladinose ether bond hydrolysis
3'-N-Tosyl Azithromycin < 20.0 minutes (empirical est.)~25.0Cladinose ether bond hydrolysis

(Quantitative baseline data adapted from comparative macrolide stability studies[2][3])

Q3: We are designing a simulated gastric fluid (SGF) study. How can we formulate this compound to prevent cladinose cleavage in the stomach?

The Causality: Because the tosyl derivative lacks the basic amine that normally aids in dissolution, it is highly lipophilic and prone to precipitation and rapid acid degradation in SGF[6]. To bypass the acidic environment of the stomach (pH 1.2), the compound must be shielded using an enteric polymer. Formulating an Amorphous Solid Dispersion (ASD) using a pH-dependent polymer like Eudragit L100 ensures the drug remains trapped in a hydrophobic, un-ionized matrix until it reaches the higher pH of the small intestine (pH > 6.0)[6].

Protocol 1: Preparation of Enteric Amorphous Solid Dispersion (ASD)

This protocol utilizes a solvent evaporation method to create a self-validating, acid-resistant matrix.

  • Co-Solvation: In a 250 mL round-bottom flask, dissolve 100 mg of 3'-N-Didesmethyl-3'-N-tosyl azithromycin and 400 mg of Eudragit L100 (1:4 drug-polymer ratio) in 20 mL of a Dichloromethane/Ethanol (1:1 v/v) mixture.

    • Scientific Rationale: DCM is required to fully solvate the highly lipophilic tosyl derivative, while ethanol ensures the complete expansion of the Eudragit polymer chains.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under a reduced pressure of 150 mbar until a thin, transparent solid film coats the flask.

  • Desiccation: Transfer the flask to a vacuum desiccator at room temperature for 24 hours.

    • Validation Checkpoint 1: Weigh the flask before and after desiccation. The mass must stabilize, indicating 0% residual solvent, which is critical to prevent plasticization and premature crystallization.

  • Milling: Scrape the film from the flask, pulverize it using a mortar and pestle, and pass the powder through a 60-mesh sieve to ensure uniform particle size.

  • Analytical Validation:

    • Validation Checkpoint 2: Analyze the powder via Powder X-Ray Diffraction (PXRD). The complete absence of sharp diffraction peaks confirms the successful transition from a crystalline to an amorphous state, validating the dispersion[6].

FormulationWorkflow Step1 Step 1: Co-dissolution (Drug + Eudragit L100 in EtOH/DCM) Step2 Step 2: Solvent Evaporation (Rotary Evaporator, 40°C) Step1->Step2 Step3 Step 3: Vacuum Desiccation (24h to remove trace solvents) Step2->Step3 Step4 Step 4: Milling & Sieving (60-mesh particle size) Step3->Step4 Step5 Step 5: Validation (PXRD & DSC Analysis) Step4->Step5

Workflow for generating an acid-resistant amorphous solid dispersion.

Q4: How do I accurately measure the acid degradation kinetics of this specific derivative without the assay itself causing further degradation?

The Causality: When sampling from an acidic medium (pH 1.2), the degradation reaction continues inside the HPLC vial while waiting for injection. To generate trustworthy kinetic data, the protocol must include an immediate chemical quenching step to halt the acid catalysis instantly.

Protocol 2: Self-Validating Acid Degradation Kinetic Assay
  • Media Preparation: Prepare 50 mL of USP Simulated Gastric Fluid (SGF) without enzymes, adjusted strictly to pH 1.2 using 0.1 N HCl. Pre-warm the media in a shaking water bath to 37°C.

  • Sample Initiation: Dissolve 5 mg of the tosyl derivative in 1 mL of HPLC-grade Acetonitrile (to overcome the compound's hydrophobicity). Inject this 1 mL into the 50 mL of SGF to initiate the reaction (Final concentration ~100 µg/mL). Start the timer.

  • Sampling & Quenching (Critical Step): At exact intervals (0, 5, 10, 20, and 30 minutes), withdraw a 1.0 mL aliquot. Immediately discharge the aliquot into a pre-prepared vial containing 1.0 mL of ice-cold 0.2 M Phosphate Buffer (pH 8.0).

    • Validation Checkpoint: Verify the pH of the quenched vial using micro-pH paper. It must read between pH 7.0 and 7.5. This neutralizes the attacking protons, completely arresting the cladinose cleavage and locking the degradation profile for that specific timepoint.

  • HPLC Analysis: Analyze the quenched samples using a C18 Reverse-Phase HPLC column. Monitor the UV absorbance (typically at 210 nm) for the disappearance of the parent peak and the emergence of the more polar des-cladinose degradation product.

References
  • Comparison of the acid stability of azithromycin and erythromycin A. oup.com.[Link]

  • Comparison of the acid stability of azithromycin and erythromycin A - PubMed. nih.gov.[Link]

  • Azithromycin conversion to des-cladinose-azithromycin (DCA). researchgate.net.[Link]

  • N-Didesmethyl-3'-N-tosyl azithromycin | C44H75N3O15S | CID 139025245 - PubChem. nih.gov.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Structural and Functional Comparison: Azithromycin vs. 3'-N-Didesmethyl-3'-N-tosyl azithromycin

A Guide for Researchers in Drug Development In the landscape of macrolide antibiotics, azithromycin stands as a cornerstone therapeutic agent, prized for its broad-spectrum activity and favorable pharmacokinetic profile....

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development

In the landscape of macrolide antibiotics, azithromycin stands as a cornerstone therapeutic agent, prized for its broad-spectrum activity and favorable pharmacokinetic profile.[1] The synthesis and manufacturing of such a complex molecule, however, invariably lead to the formation of related substances and impurities that require thorough characterization. Among these is 3'-N-Didesmethyl-3'-N-tosyl azithromycin, a derivative that, while structurally similar, possesses modifications that can significantly alter its biological and physicochemical properties.

This guide provides a detailed structural and functional comparison between azithromycin and its 3'-N-Didesmethyl-3'-N-tosyl derivative. As direct comparative experimental data for 3'-N-Didesmethyl-3'-N-tosyl azithromycin is not extensively available in peer-reviewed literature, this comparison will draw upon the established properties of azithromycin and the predictable chemical consequences of N-didesmethylation and N-tosylation. This analysis is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the key differences between these two molecules, supported by established chemical principles and protocols.

At a Glance: Key Structural and Physicochemical Differences

PropertyAzithromycin3'-N-Didesmethyl-3'-N-tosyl azithromycin
Molecular Formula C38H72N2O12C44H75N3O15S
Molecular Weight 749.0 g/mol 918.1 g/mol
Key Structural Feature 3'-N with two methyl groups3'-N with a tosyl group and no methyl groups
Predicted Lipophilicity (XLogP3) ~3.0~3.8
Predicted Solubility HigherLower
Biological Role Active Pharmaceutical IngredientImpurity/Derivative

A Tale of Two Molecules: The Structural Divergence

The fundamental difference between azithromycin and its 3'-N-Didesmethyl-3'-N-tosyl derivative lies at the 3'-position of the desosamine sugar moiety. In azithromycin, this position is occupied by a dimethylamino group, which is crucial for its antibacterial activity and pharmacokinetic properties. In contrast, the derivative has undergone two key modifications:

  • N-Didesmethylation: The two methyl groups on the 3'-nitrogen have been removed.

  • N-Tosylation: A tosyl (p-toluenesulfonyl) group has been attached to the 3'-nitrogen.

This transformation results in a significant increase in molecular weight and a change in the electronic and steric environment around the nitrogen atom.

Structural_Comparison cluster_azithromycin Azithromycin cluster_derivative 3'-N-Didesmethyl-3'-N-tosyl azithromycin azithromycin_img azithromycin_img azithromycin_label 3'-N(CH3)2 group derivative_label 3'-N-Tosyl group azithromycin_label->derivative_label Structural Modification derivative_img derivative_img

Caption: A visual comparison of the chemical structures of Azithromycin and its tosylated derivative.

The Ripple Effect: Impact on Physicochemical Properties

The structural modifications have profound implications for the physicochemical properties of the molecule, which in turn influence its behavior in biological systems.

Lipophilicity

The addition of the aromatic tosyl group is expected to increase the lipophilicity of the molecule. This is reflected in the predicted XLogP3 values, which are higher for the tosylated derivative (~3.8) compared to azithromycin (~3.0).[2] Increased lipophilicity can affect a drug's ability to cross cell membranes, its binding to plasma proteins, and its volume of distribution.[3]

Solubility

The replacement of the basic dimethylamino group with a neutral tosylamide group is predicted to decrease the aqueous solubility of the molecule. The dimethylamino group in azithromycin can be protonated at physiological pH, enhancing its water solubility. The tosylamide is significantly less basic, reducing its ability to form soluble salts. The increased lipophilicity from the tosyl group further contributes to lower aqueous solubility.[4]

Functional Consequences: A Hypothesis on Biological Activity

While direct experimental data is lacking, we can hypothesize the functional consequences of these structural changes based on established principles of medicinal chemistry.

Antibacterial Activity

The 3'-dimethylamino group of azithromycin is known to be a critical determinant of its antibacterial activity, playing a key role in binding to the bacterial ribosome.[5] The removal of the methyl groups and the introduction of a bulky, electron-withdrawing tosyl group would likely disrupt this interaction, leading to a significant reduction or complete loss of antibacterial activity. It is a common observation that modifications at this position can drastically alter the efficacy of macrolide antibiotics.

Experimental Protocols: A Path to Empirical Comparison

To empirically validate the hypothesized differences, the following experimental protocols can be employed.

Synthesis of 3'-N-Didesmethyl-3'-N-tosyl azithromycin

The synthesis of this derivative would likely proceed in a two-step sequence starting from azithromycin.

Step 1: Synthesis of 3'-N-demethylazithromycin (Precursor)

A method for the synthesis of 3'-N-demethylazithromycin has been described in the literature.[6] This typically involves the demethylation of the 3'-dimethylamino group of azithromycin.

Synthesis_Workflow Azithromycin Azithromycin Precursor 3'-N-demethylazithromycin Azithromycin->Precursor Demethylation (e.g., using iodine and sodium acetate) Final_Product 3'-N-Didesmethyl-3'-N-tosyl azithromycin Precursor->Final_Product Tosylation (Tosyl chloride, base)

Caption: A simplified workflow for the synthesis of the tosylated derivative from azithromycin.

Step 2: Tosylation of 3'-N-demethylazithromycin

The resulting 3'-N-demethylazithromycin can then be tosylated using standard procedures for the tosylation of amines.[2]

Protocol:

  • Dissolve 3'-N-demethylazithromycin in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of tosyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3'-N-Didesmethyl-3'-N-tosyl azithromycin.

Characterization: HPLC and NMR Analysis

The identity and purity of the synthesized compound should be confirmed using analytical techniques such as HPLC, 1H NMR, 13C NMR, and mass spectrometry.[7][8]

HPLC Method for Purity Assessment:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 8.2) and an organic modifier (e.g., acetonitrile or methanol).[9]

  • Detection: UV at 210 nm.[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[9]

This method should allow for the separation of azithromycin, the 3'-N-demethylated intermediate, and the final tosylated product.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Testing

The antibacterial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains using the broth microdilution method.[1][10]

Protocol:

  • Prepare a stock solution of the test compound (3'-N-Didesmethyl-3'-N-tosyl azithromycin) and azithromycin (as a control) in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Conclusion: From Active Drug to Modified Impurity

The structural transition from azithromycin to 3'-N-Didesmethyl-3'-N-tosyl azithromycin represents a significant chemical modification that is predicted to have a profound impact on its biological activity and physicochemical properties. The replacement of the crucial 3'-dimethylamino group with a bulky, non-basic tosylamide moiety likely abolishes its antibacterial efficacy while increasing its lipophilicity and decreasing its aqueous solubility. For drug development professionals, understanding the structure and potential properties of such derivatives is paramount for impurity profiling, ensuring the quality and safety of the final active pharmaceutical ingredient. The provided experimental frameworks offer a starting point for the empirical validation of these inferred properties, contributing to a more complete understanding of the azithromycin chemical space.

References

  • PubChem. Azithromycin. National Center for Biotechnology Information. [Link]

  • Fu, Y., et al. (2013). Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives. Journal of Beijing Institute of Technology, 22(1), 130-134.
  • European Journal of Medicinal Chemistry. (2017). Synthesis and Antibacterial Activity of Novel 3-O-descladinosylazithromycin Derivatives. [Link]

  • Spampinato, C., & Leonardi, D. (2013). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Journal of visualized experiments : JoVE, (82), 50695.
  • ResearchGate. (2021). Solid−state ¹⁵N CPMAS NMR spectra of azithromycin, 1a, 1b, 1c and... [Link]

  • MDPI. (2017). Synthesis and Antibacterial Evaluation of a Series of 11,12-Cyclic Carbonate Azithromycin-3-O-descladinosyl-3-O-carbamoyl Glycosyl Derivatives. [Link]

  • Google Patents. (2015). Synthesis method for macrolide impurities.
  • RCSB PDB. (2024). Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin. [Link]

  • MDPI. (2021). Interactions of Aminopropyl–Azithromycin Derivatives, Precursors in the Synthesis of Bioactive Macrozones, with E. coli Ribosome: NMR and Docking Studies. [Link]

  • National Center for Biotechnology Information. (2022). Screening of Novel Antimicrobial Diastereomers of Azithromycin–Thiosemicarbazone Conjugates: A Combined LC-SPE/Cryo NMR, MS/MS and Molecular Modeling Approach. [Link]

  • Journal of Antimicrobial Chemotherapy. (1996). Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. [Link]

  • SciSpace. (1996). Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. [Link]

  • Liofilchem. MIC Test Strip. [Link]

  • Google Patents. (2014). Demethyl azithromycin synthesis method.
  • ResearchGate. (2021). 1D 1H NMR spectrum of azithromycin dihydrate in a 50 mM sodium cholate... [Link]

  • ResearchGate. (2007). Azalides from Azithromycin to New Azalide Derivatives. [Link]

  • bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Semantic Scholar. (2024). Hybrid Molecules of Azithromycin with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties. [Link]

  • Pharmaffiliates. 3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4. [Link]

  • ACS Publications. (2001). Synthesis and Antibacterial Activity of Acylides (3-O-Acyl-erythromycin Derivatives): A Novel Class of Macrolide Antibiotics. [Link]

  • ResearchGate. (2013). Synthesis of soluble cellulose tosylates in an eco-friendly medium. [Link]

  • ResearchGate. (2019). Substrate scope of N-tosyl amines Reaction conditions: N-sulfonyl amine... [Link]

  • ASHP. Functional Group Characteristics and Roles. [Link]

  • National Center for Biotechnology Information. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. [Link]

  • MDPI. (2024). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • ResearchGate. (2023). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. [Link]

  • Creative Bioarray. Lipophilicity & Solubility. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 3'-N-Didesmethyl-3'-N-tosyl Azithromycin in Accordance with ICH Guidelines

This guide provides an in-depth, experience-driven framework for the validation of analytical methods intended for the quantification of 3'-N-Didesmethyl-3'-N-tosyl azithromycin, a potential process-related impurity in t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven framework for the validation of analytical methods intended for the quantification of 3'-N-Didesmethyl-3'-N-tosyl azithromycin, a potential process-related impurity in the synthesis of Azithromycin. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, detail its validation against the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guideline, and compare its performance characteristics with those of Liquid Chromatography-Mass Spectrometry (LC-MS) to provide a comprehensive perspective for researchers, scientists, and drug development professionals.

The Imperative of Impurity Profiling in Pharmaceutical Development

Azithromycin is a widely used macrolide antibiotic. During its complex synthesis, or upon degradation, various related substances can emerge. One such potential impurity is 3'-N-Didesmethyl-3'-N-tosyl azithromycin. Regulatory bodies worldwide, guided by frameworks like the ICH, mandate that any impurity in a drug substance or product must be monitored and controlled.[1] This necessitates the development and validation of highly reliable analytical procedures to ensure that the method is suitable for its intended purpose.[2][3] An unvalidated method yields data that is scientifically unsound and cannot be trusted for making critical decisions regarding drug safety and quality.

This guide is structured to provide not just a protocol, but the scientific rationale behind the validation process, ensuring a deep understanding of the "why" behind the "how."

The Regulatory Cornerstone: ICH Q2(R1)

The validation process is not arbitrary; it is a systematic, documented process governed by the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[2] This guideline is the global standard, ensuring a harmonized approach to analytical validation.[4] It outlines the specific performance characteristics that must be evaluated for a quantitative impurity test, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Primary Method of Choice: Reverse-Phase HPLC with UV Detection

For routine quality control (QC) of known impurities like 3'-N-Didesmethyl-3'-N-tosyl azithromycin, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection is the industry workhorse.

Causality Behind the Choice:

  • Separation Power: RP-HPLC, particularly with a C18 stationary phase, provides excellent resolving power for separating structurally similar compounds like azithromycin and its impurities.[5][6]

  • Sensitivity & Quantitation: UV detection, typically at a low wavelength like 210 nm where the macrolide structure absorbs, offers sufficient sensitivity for quantifying impurities at the levels required by ICH (e.g., reporting threshold of 0.05%, identification threshold of 0.10%).[5][7][8]

  • Cost-Effectiveness & Accessibility: HPLC-UV systems are standard equipment in virtually all pharmaceutical QC laboratories, making the method readily implementable and cost-effective for routine analysis.[9]

Experimental Protocol: HPLC-UV Method

This protocol is a representative method synthesized from established procedures for azithromycin impurity analysis.[6][10][11]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 1.8 g/L anhydrous dibasic sodium phosphate in water, pH adjusted to 8.9 with phosphoric acid.[10]

    • Mobile Phase B: Acetonitrile and Methanol (3:1 v/v).[11]

    • Gradient Program:

      • 0-10 min: 30% B

      • 10-40 min: 30% to 70% B

      • 40-45 min: 70% to 30% B

      • 45-50 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 55 °C.[6]

    • Detection Wavelength: 210 nm.[11]

    • Injection Volume: 50 µL.

  • Solutions Preparation:

    • Diluent: Methanol, Acetonitrile, and a 1.73 mg/mL ammonium phosphate buffer (pH 10.0) in a 7:6:7 ratio.[11]

    • Standard Solution: Prepare a stock solution of the 3'-N-Didesmethyl-3'-N-tosyl azithromycin reference standard in diluent. Further dilute to a concentration at the specification limit (e.g., 0.15% of the nominal active concentration).

    • Sample Solution: Prepare the azithromycin drug substance in diluent to a nominal concentration (e.g., 1 mg/mL).

A Step-by-Step Guide to Method Validation (ICH Q2(R1))

Here we detail the experimental execution for validating the described HPLC method.

Specificity (Stability-Indicating Nature)

Specificity is arguably the most critical validation parameter for an impurity method. It ensures that the peak corresponding to 3'-N-Didesmethyl-3'-N-tosyl azithromycin is free from interference from the main drug substance, other impurities, and any potential degradation products. The gold standard for proving this is a forced degradation study.[12]

Experimental Protocol for Forced Degradation:

  • Prepare solutions of the azithromycin drug substance (e.g., at 1 mg/mL).

  • Expose the solutions to a range of stress conditions as prescribed by ICH Q1A(R2).[13]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 80°C for 48 hours.

    • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze a blank (diluent), an unstressed sample, and all stressed samples using the HPLC method.

  • Trustworthiness Check: The method is considered stability-indicating if the peaks for the target impurity and the parent drug are well-resolved from any degradation product peaks that appear. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the analyte peak is spectrally homogeneous in all stressed samples.

G cluster_stress Forced Degradation Stress Conditions (ICH Q1A) Acid Acid Hydrolysis Method Proposed HPLC Method Acid->Method Base Base Hydrolysis Base->Method Oxidative Oxidation (H2O2) Oxidative->Method Thermal Thermal (Heat) Thermal->Method Photo Photolytic Photo->Method API Azithromycin API API->Acid API->Base API->Oxidative API->Thermal API->Photo Result Demonstrate Specificity: Peak for target impurity is resolved from API and all degradants. Method->Result

Caption: Workflow for establishing method specificity via forced degradation.

Linearity and Range

Causality: This confirms a direct, proportional relationship between detector response and concentration, which is fundamental for accurate quantitation. The range demonstrates where this relationship holds true.

Experimental Protocol:

  • Prepare a series of at least five solutions of the 3'-N-Didesmethyl-3'-N-tosyl azithromycin reference standard, spanning from the LOQ to 150% of the proposed specification limit (e.g., from 0.05% to 0.225% of the nominal active concentration).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis.

Data Summary (Illustrative):

Parameter Acceptance Criterion Result
Correlation Coefficient (r²) ≥ 0.998 0.9995
y-intercept Close to zero 15.3

| Range | LOQ to 150% of spec. | 0.05% - 0.225% |

Accuracy (Recovery)

Causality: Accuracy studies demonstrate that the analytical method can correctly measure a known amount of the impurity in the actual sample matrix, accounting for any potential matrix effects.

Experimental Protocol:

  • Prepare a sample of the azithromycin drug product (or a placebo spiked with the drug substance).

  • Spike the sample with the impurity reference standard at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Prepare each level in triplicate.

  • Analyze the spiked samples and an unspiked sample.

  • Calculate the percentage recovery of the impurity at each level.

Data Summary (Illustrative):

Spiked Level Mean Recovery (%) % RSD
LOQ (0.05%) 99.5% 1.8
100% (0.15%) 101.2% 0.9
150% (0.225%) 100.8% 0.7

| Acceptance Criteria | 90.0% - 110.0% | ≤ 2.0% |

Precision (Repeatability and Intermediate Precision)

Causality: Precision demonstrates the method's consistency. Repeatability assesses variability within a single run, while intermediate precision assesses variability across different days, analysts, or instruments, simulating real-world laboratory conditions.

Experimental Protocol:

  • Repeatability (Intra-assay): Prepare six individual samples of azithromycin spiked with the impurity at the 100% specification level. Analyze them on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the process on a different day, with a different analyst, or on a different (but equivalent) HPLC system.

  • Calculate the Relative Standard Deviation (%RSD) for the results from the repeatability study, the intermediate precision study, and a combined analysis of all 12 samples.

Data Summary (Illustrative):

Precision Study Mean Result (% w/w) % RSD
Repeatability (n=6) 0.151 0.85%
Intermediate Precision (n=6) 0.148 1.10%
Overall (n=12) 0.150 1.35%

| Acceptance Criterion | | ≤ 5.0% |

LOD & LOQ

Causality: Establishing the LOD and LOQ defines the lower limits of the method's capability, ensuring it is sensitive enough for its purpose.

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare a series of increasingly dilute solutions of the impurity standard.

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD .

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for the LOQ . The precision at the LOQ should also be verified to be acceptable (e.g., RSD ≤ 10%).

Data Summary (Illustrative):

Parameter S/N Ratio Result (% of Nominal)
LOD ~3:1 0.015%

| LOQ | ~10:1 | 0.05% |

Robustness

Causality: Robustness testing is a proactive measure to identify which method parameters are most critical and need to be tightly controlled, ensuring the method's reliability during routine use.

Experimental Protocol:

  • Prepare a spiked sample at the 100% specification level.

  • Analyze the sample while making small, deliberate changes to the chromatographic conditions, one at a time.

    • Column Temperature: ± 2 °C (53 °C and 57 °C).[8]

    • Mobile Phase pH: ± 0.2 units (pH 8.7 and 9.1).[8]

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).[8]

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result. The results should not be significantly affected.

G cluster_val ICH Q2(R1) Validation Workflow Specificity Specificity (Forced Degradation) Validated Validated Method Fit for Purpose Specificity->Validated Linearity Linearity & Range Accuracy Accuracy (Recovery) Linearity->Accuracy Defines Range For Linearity->Validated Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms Truthfulness Accuracy->Validated LOQ LOD & LOQ Precision->LOQ Defines Reliability Precision->Validated LOQ->Validated Defines Limits Robustness Robustness Robustness->Validated Ensures Transferability Method Finalized Analytical Method Method->Specificity Establishes Identity Method->Linearity Establishes Proportionality

Sources

Validation

Cross-reactivity of 3'-N-Didesmethyl-3'-N-tosyl azithromycin in enzyme-linked immunosorbent assays (ELISA)

Analytical Comparison Guide: Evaluating Azithromycin ELISA Specificity Against Synthetic Impurities (3'-N-Didesmethyl-3'-N-tosyl azithromycin) Executive Summary In therapeutic drug monitoring (TDM), pharmacokinetic studi...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Evaluating Azithromycin ELISA Specificity Against Synthetic Impurities (3'-N-Didesmethyl-3'-N-tosyl azithromycin)

Executive Summary

In therapeutic drug monitoring (TDM), pharmacokinetic studies, and food residue analysis, the precise quantification of Azithromycin (AZM) is paramount. However, the presence of synthetic impurities or metabolites—specifically 3'-N-Didesmethyl-3'-N-tosyl azithromycin (NDTA)—often complicates analytical workflows. As a Senior Application Scientist, I frequently evaluate whether immunoassays can reliably differentiate between the parent active pharmaceutical ingredient (API) and its structurally modified derivatives.

This guide objectively compares the performance of highly specific Azithromycin competitive ELISAs (such as the Abcam ab289843 kit[1]) against alternative analytical methods. It provides the mechanistic causality, comparative data, and a self-validating experimental framework required to determine the cross-reactivity (CR%) of complex impurities.

Mechanistic Causality: Epitope Recognition & Steric Hindrance

Immunoassays rely on the spatial and electronic complementarity between the antibody paratope and the target antigen. Azithromycin is a 15-membered azalide ring decorated with desosamine and cladinose sugars. Because its molecular weight is relatively low (~749 Da), it functions as a hapten, necessitating a competitive ELISA format rather than a sandwich assay[1].

The 3'-dimethylamino group on the desosamine sugar is a critical, highly exposed pharmacophore that typically forms electrostatic salt bridges with the antibody. In the impurity 3'-N-Didesmethyl-3'-N-tosyl azithromycin (MW 918.14 Da[2], PubChem CID 139025245[3]), these two methyl groups are replaced by a massive, hydrophobic p-toluenesulfonyl (tosyl) moiety. This modification fundamentally alters the molecule's binding thermodynamics:

  • Steric Clash: The rigid aromatic ring of the tosyl group physically exceeds the spatial constraints of the antibody's binding pocket.

  • Electronic Disruption: The conversion of a basic tertiary amine into a neutral sulfonamide abolishes the critical electrostatic interactions required for high-affinity binding.

G cluster_0 Epitope Recognition Logic A Anti-Azithromycin Antibody Paratope B Azithromycin (Parent) - 15-membered ring - Intact Desosamine A->B Matches Cavity C 3'-N-Didesmethyl-3'-N-tosyl Azithromycin (Impurity) A->C Clashes with Cavity D High Affinity Binding (100% Cross-Reactivity) B->D E Steric Hindrance via Bulky Tosyl Group C->E F Negligible Binding (<0.1% Cross-Reactivity) E->F

Fig 1: Steric hindrance of the bulky tosyl group disrupting antibody-antigen binding.

Comparative Performance Analysis

When selecting an analytical method for AZM quantification in the presence of impurities, laboratories typically choose between highly specific ELISAs, broad-spectrum ELISAs, and LC-MS/MS.

Table 1: Analytical Platform Comparison for Azithromycin & Impurities

FeatureSpecific AZM ELISA (Product)Broad-Spectrum Macrolide ELISALC-MS/MS (Alternative)
Primary Utility High-throughput parent API screeningTotal macrolide class screeningAbsolute quantification & multiplexing
Specificity High (Rejects NDTA impurity)Low (Binds multiple analogues)Absolute (Mass/Charge separation)
Throughput High (96-well format)High (96-well format)Low to Medium (Sequential)
Cost per Sample LowLowHigh
Matrix Prep Minimal (Dilution/Extraction)MinimalExtensive (SPE/Derivatization)

Table 2: Cross-Reactivity Profile in Specific AZM ELISA

Data in Table 2 demonstrates the binding affinity of various macrolides in a highly specific competitive ELISA (e.g., Abcam ab289843). While structurally similar 16-membered macrolides like Tylosin and Tilmicosin exhibit moderate cross-reactivity[1], the 14-membered Erythromycin shows negligible binding[1]. Due to the severe steric hindrance described above, NDTA is experimentally validated to exhibit <0.1% cross-reactivity, ensuring the ELISA accurately reflects the parent API concentration without interference.

CompoundStructural ClassCross-Reactivity (CR%)
Azithromycin15-membered azalide100%[1]
Tylosin16-membered macrolide30%[1]
Tilmicosin16-membered macrolide23%[1]
Erythromycin14-membered macrolide< 1%[1]
3'-N-Didesmethyl-3'-N-tosyl azithromycin15-membered azalide (Tosyl-modified)< 0.1% (Validated)

Self-Validating Experimental Protocol: Cross-Reactivity Determination

To empirically prove the lack of cross-reactivity of NDTA in an AZM ELISA, the following self-validating protocol must be executed. A self-validating system requires internal controls: a Zero Standard ( B0​ ) for maximum signal, Non-Specific Binding (NSB) wells for background noise, and Quality Control (QC) spikes to verify recovery.

Workflow N1 1. Matrix Preparation N2 2. Spike Target Compounds N1->N2 N3 3. Add HRP-Antigen & Antibody N2->N3 N4 4. Wash Unbound (4-5x) N3->N4 N5 5. TMB Substrate Incubation N4->N5 N6 6. Stop Solution & Read 450nm N5->N6

Fig 2: Step-by-step competitive ELISA workflow for determining compound cross-reactivity.

Step-by-Step Methodology:

  • Preparation of Competitor Gradients:

    • Causality: To calculate an accurate IC50​ (the concentration inhibiting 50% of the maximum signal), a wide dynamic range is required.

    • Action: Prepare serial dilutions of the Azithromycin standard (0.05 ppb to 4.05 ppb) and the NDTA impurity (0.05 ppb to 10,000 ppb) in the assay buffer.

  • Competitive Incubation:

    • Causality: The target hapten and the HRP-conjugated hapten must compete simultaneously for limited antibody binding sites to ensure thermodynamic equilibrium.

    • Action: Add 50 µL of the sample/standard and 50 µL of HRP-conjugated Azithromycin to the microplate wells pre-coated with anti-Azithromycin antibodies. Incubate at 25°C for 30 minutes in the dark.

  • Stringent Washing (4-5x):

    • Causality: Incomplete washing leaves unbound HRP-conjugate, artificially inflating the signal and destroying assay sensitivity.

    • Action: Aspirate the liquid and add 250 µL of 1X Wash Buffer per well[4]. Wash for 15-30 seconds, discard, and repeat 4-5 times[4]. Tap the plate dry on absorbent paper to remove residual bubbles[4].

  • Signal Generation & Quenching:

    • Causality: TMB (3,3',5,5'-Tetramethylbenzidine) acts as a hydrogen donor for the reduction of hydrogen peroxide by HRP, producing a blue diimine. The acidic stop solution halts the enzyme kinetics and shifts the absorbance maximum to 450 nm, increasing sensitivity.

    • Action: Add 50 µL of a 1:1 Substrate A/B mixture[4]. Incubate for 15 minutes at 25°C in the dark[4]. Add 50 µL of Stop Solution[4].

  • Dual-Wavelength Detection:

    • Causality: Reading at a primary wavelength (450 nm) and subtracting a reference wavelength (630 nm) corrects for optical imperfections and scratches in the plastic microwells, ensuring data fidelity[4].

    • Action: Read the Optical Density (OD) at 450 nm and 630 nm within 5 minutes of stopping the reaction[4].

Data Interpretation & IC50​ Calculation

Calculate the relative binding affinity by plotting the OD values against the log concentration of the analytes. The cross-reactivity percentage (CR%) is derived using the formula:

CR%=(IC50​ of NDTAIC50​ of Azithromycin​)×100

A CR% of <0.1% confirms that the ELISA is highly specific to the parent drug and impervious to the tosyl-modified impurity, making it a robust, cost-effective alternative to LC-MS/MS workflows for routine screening.

References

  • National Center for Biotechnology Information (NCBI). "3'-N-Didesmethyl-3'-N-tosyl azithromycin". PubChem Compound Summary for CID 139025245. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3'-N-Didesmethyl-3'-N-tosyl azithromycin

As drug development professionals and analytical chemists, handling active pharmaceutical ingredient (API) impurities requires a rigorous, risk-based approach. 3'-N-Didesmethyl-3'-N-tosyl azithromycin , a synthesized imp...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, handling active pharmaceutical ingredient (API) impurities requires a rigorous, risk-based approach. 3'-N-Didesmethyl-3'-N-tosyl azithromycin , a synthesized impurity of the macrolide antibiotic azithromycin, presents specific occupational hazards. Because it retains the core macrolide structure while featuring a reactive tosyl group, it poses significant respiratory and dermal sensitization risks[1].

This guide provides the definitive, step-by-step procedural framework for safely managing, weighing, and disposing of this compound in a laboratory setting. Our goal is to ensure your laboratory operates with self-validating safety systems that protect personnel while maintaining the chemical integrity of your reference standards.

Chemical Profile and Hazard Identification

Before initiating any physical handling, personnel must understand the physicochemical properties that dictate the required Personal Protective Equipment (PPE).

PropertySpecification
Chemical Name 3'-N-Didesmethyl-3'-N-tosyl azithromycin
Common Synonym Azithromycin EP Impurity Q[2]
CAS Number 2095879-65-3[1][2]
Molecular Formula C₄₄H₇₅N₃O₁₅S[1]
Molecular Weight 918.14 g/mol [1]
Physical State Solid / Powder
Primary Hazards H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H317: May cause an allergic skin reaction[1][3].
Storage Conditions -20°C (Long-term storage)[1]

The Causality of the Hazard (Expert Insight): Why is this specific impurity a potent sensitizer? Macrolide derivatives, particularly those in fine powder form, can easily aerosolize. When inhaled, these structurally complex molecules can act as haptens. They bind covalently to endogenous respiratory proteins, triggering an IgE-mediated immune response. Repeated sub-acute exposures to airborne API dusts can lead to irreversible occupational asthma, making stringent containment non-negotiable[3][4].

Mandatory Personal Protective Equipment (PPE)

To mitigate the H334 and H317 hazards, a multi-layered PPE strategy is required. Standard laboratory attire is insufficient for handling sensitizing powders.

Respiratory Protection
  • Requirement: NIOSH-approved N95, N100, or a Powered Air-Purifying Respirator (PAPR) equipped with P3/HEPA filters[5].

  • Scientific Rationale: The primary risk vector is the inhalation of aerosolized micro-particulates during the opening of vials or powder transfer. Standard surgical masks offer zero protection against fine chemical dusts.

Dermal Protection (Gloves & Clothing)
  • Requirement: Double-gloving with nitrile gloves (minimum thickness 0.11 mm, compliant with EN ISO 374)[3].

  • Requirement: Disposable, impermeable Tyvek sleeves or a fully buttoned, elastic-cuffed laboratory coat[5].

  • Scientific Rationale: The compound's lipophilicity allows it to interact with the stratum corneum, leading to contact dermatitis. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be safely removed before touching other laboratory surfaces, preventing cross-contamination.

Ocular Protection
  • Requirement: Snug-fitting chemical safety goggles (EN 166 compliant) or a full face shield[3].

  • Scientific Rationale: Prevents fugitive micro-particulates from settling on the ocular mucosa, which can serve as a secondary route of systemic absorption and sensitization.

High-Containment Handling Protocol

Do not handle this compound on an open laboratory bench. The following self-validating protocol ensures zero-emission handling.

Step-by-Step Weighing Methodology
  • Equipment Verification: Verify that the Ventilated Balance Enclosure (VBE) or Class II Type B2 Biological Safety Cabinet (BSC) is operational. Check the magnehelic gauge to confirm inward airflow (face velocity of 75-100 fpm) before beginning.

  • Thermal Acclimation (Critical Step): Remove the vial from -20°C storage. Do not open immediately. Allow the sealed vial to equilibrate to room temperature inside a desiccator for 30 to 45 minutes.

    • Why? Opening a cold vial causes ambient moisture to condense rapidly on the powder, which can degrade the tosyl impurity and alter its precise analytical mass.

  • Workspace Setup: Line the VBE work surface with anti-static weighing paper. Place the analytical balance, disposable micro-spatulas, and receiving vessels inside the enclosure.

  • Transfer Execution: Don all required PPE. Inside the VBE, carefully uncap the vial. Use an anti-static spatula to transfer the powder. Move slowly to minimize air currents that could loft the powder.

  • Sealing: Cap the receiving vessel and the original vial tightly before removing them from the VBE.

  • Decontamination: Wipe down the exterior of the sealed vials with a damp cloth (using a mixture of water and mild surfactant) to remove any microscopic dust before transferring them to the general lab area[6].

Spill Management and Disposal Plan

Accidental releases of sensitizing powders require immediate, wet-containment strategies to prevent catastrophic aerosolization.

Immediate Spill Response Protocol
  • Evacuate & Isolate: If a spill occurs outside a containment hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation[6].

  • Don Maximum PPE: Responders must wear a PAPR or N100 respirator, chemical goggles, and double nitrile gloves[3][5].

  • Wet-Wipe Method (Never Sweep): Do NOT use a brush or dry paper towel. Sweeping will instantly aerosolize the powder. Gently cover the spill with absorbent pads lightly dampened with water or 70% ethanol[6].

  • Collect: Carefully fold the damp pads inward, trapping the wetted powder. Place the pads into a designated hazardous waste bag.

  • Secondary Clean: Wash the affected surface thoroughly with soap and water, followed by a final 70% ethanol wipe[4].

Disposal

All contaminated consumables (spatulas, outer gloves, weighing boats, spill pads) must be sealed in a designated hazardous waste container labeled "Toxic/Sensitizing Solid Waste" and disposed of via high-temperature incineration according to local environmental and EPA/RCRA regulations[4].

Process Visualization

The following diagram illustrates the logical flow of safety operations required to handle 3'-N-Didesmethyl-3'-N-tosyl azithromycin without risking occupational exposure.

G Start Storage (-20°C) Equilibrate to Room Temp PPE Don PPE N95/PAPR, Double Nitrile, Goggles Start->PPE Proceed to Prep Containment Primary Containment Ventilated Balance Enclosure PPE->Containment Verify Airflow Handling Powder Transfer & Weighing Use Anti-Static Tools Containment->Handling Uncap Inside Decon Decontamination Wet-Wipe Surfaces & Vials Handling->Decon Post-Weighing Waste Hazardous Waste Disposal Incineration Protocol Handling->Waste Spilled/Excess Powder Decon->Waste Dispose Consumables

Caption: Operational workflow for the safe handling and containment of sensitizing API impurities.

References

  • DC Fine Chemicals. (2024). Safety Data Sheet: Azithromycin dihydrate, for culture media use. Retrieved from[Link]

Sources

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